molecular formula C9H14ClN3 B3040644 1-Phenethylguanidine hydrochloride CAS No. 2235-99-6

1-Phenethylguanidine hydrochloride

Cat. No.: B3040644
CAS No.: 2235-99-6
M. Wt: 199.68 g/mol
InChI Key: AWWYTNWPJVYYMH-UHFFFAOYSA-N
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Description

1-Phenethylguanidine hydrochloride is an organic compound that has garnered significant attention in scientific research due to its unique physical and chemical properties. It is a colorless or off-white crystalline solid that is soluble in water, ethanol, and methanol. The compound has a molecular formula of C₉H₁₄ClN₃ and a molecular weight of 199.68 g/mol .

Scientific Research Applications

1-Phenethylguanidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in modulating biological pathways and as a tool in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenethylguanidine hydrochloride can be synthesized through various methods. One common approach involves the reaction of phenethylamine with cyanamide, followed by hydrochloric acid treatment to yield the hydrochloride salt. The reaction typically occurs under mild conditions, with the use of solvents like ethanol or methanol to facilitate the process .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-Phenethylguanidine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted guanidines.

Mechanism of Action

The mechanism of action of 1-Phenethylguanidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to act as a strong organic base, primarily existing as guanidinium ions at physiological pH. It can enhance the release of neurotransmitters such as acetylcholine, thereby modulating neuronal activity . Additionally, it may interact with various enzymes and receptors, influencing cellular signaling pathways .

Comparison with Similar Compounds

    Guanidine: A strong organic base used in the treatment of muscle weakness and fatigue associated with myasthenic complications.

    Proguanil: An antimalarial drug that inhibits the enzyme dihydrofolate reductase.

    Guanethidine: A compound that inhibits the release of norepinephrine at sympathetic neuroeffector junctions.

Uniqueness of 1-Phenethylguanidine Hydrochloride: this compound stands out due to its unique combination of physical and chemical properties, making it a versatile compound in various research fields. Its ability to modulate neurotransmitter release and interact with multiple molecular targets highlights its potential in both scientific research and therapeutic applications.

Properties

IUPAC Name

2-(2-phenylethyl)guanidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.ClH/c10-9(11)12-7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H4,10,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWYTNWPJVYYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN=C(N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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